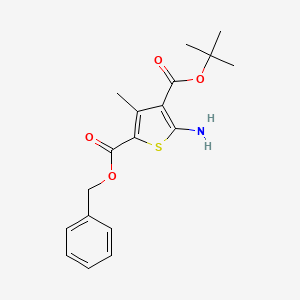

2-Benzyl 4-tert-Butyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Description

2-Benzyl 4-tert-butyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a thiophene derivative featuring a benzyl ester at position 2, a tert-butyl ester at position 4, a methyl substituent at position 3, and an amino group at position 5. These compounds are typically synthesized via Horner-Wadsworth-Emmons (HWE) reactions or esterification protocols, with ester groups influencing solubility, steric bulk, and reactivity .

Structure

3D Structure

Properties

IUPAC Name |

2-O-benzyl 4-O-tert-butyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-11-13(16(20)23-18(2,3)4)15(19)24-14(11)17(21)22-10-12-8-6-5-7-9-12/h5-9H,10,19H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHSMDPCCBQQJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC(C)(C)C)N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Benzyl 4-tert-Butyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS No. 216663-40-0) is a sulfur-containing organic compound notable for its unique thiophene ring structure. With a molecular formula of C₁₈H₂₁NO₄S and a molecular weight of 347.43 g/mol, this compound exhibits significant potential in medicinal chemistry due to its biological activities and structural characteristics.

Structural Characteristics

The compound features:

- Benzyl Group : Enhances lipophilicity.

- tert-Butyl Group : Contributes to hydrophobic properties.

- Amino and Carboxyl Functional Groups : Key sites for biological activity and reactivity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antagonistic Activity : Compounds with similar structures have shown antagonistic effects on the vanilloid receptor, which is involved in pain signaling pathways. For instance, a related compound demonstrated an IC(50) of 15 nM against this receptor .

- Binding Affinity Studies : Interaction studies suggest that the compound can bind effectively to specific biological targets, which is crucial for understanding its mechanism of action and therapeutic potential.

- Potential Applications : The compound's unique structure allows for applications in areas such as anti-inflammatory treatments, pain management, and possibly as a scaffold for drug development.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | C₁₈H₂₁NO₄S | Contains both benzyl and tert-butyl groups; high lipophilicity |

| 2-tert-Butyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate | C₁₂H₁₇NO₄S | Lacks benzyl group; simpler structure |

| 2-Benzyl 4-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | C₁₈H₂₁NO₄S | Ethyl group instead of tert-butyl; similar biological activity |

The biological activity of this compound can be attributed to:

- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding to lipid membranes and biological targets.

- Functional Group Reactivity : The amino and carboxylic acid groups allow for hydrogen bonding and ionic interactions with receptors.

Case Studies

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Benzyl and tert-butyl esters enhance lipophilicity, which may improve membrane permeability in drug candidates .

- Synthetic Flexibility : Ethyl and methyl esters are more commonly used due to their lower cost and ease of removal in multi-step syntheses .

Predicted Physicochemical Properties

Collision cross-section (CCS) data for 4-tert-butyl 2-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CID 603372) highlight its structural behavior in mass spectrometry:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 286.11078 | 168.6 |

| [M+Na]⁺ | 308.09272 | 175.6 |

| [M-H]⁻ | 284.09622 | 167.5 |

These values suggest moderate molecular compactness, comparable to other thiophene derivatives .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., tert-butyl at C4 vs. benzyl at C2) via coupling patterns and chemical shifts.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (MW: 271.34 g/mol) and detects fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities, as shown in related thiophene dicarboxylates .

How can researchers resolve ambiguities in spectroscopic data for this compound?

Advanced Research Question

Ambiguities in NMR splitting (e.g., overlapping peaks for methyl groups) can be addressed by:

- Variable Temperature NMR : Suppresses dynamic effects causing peak broadening.

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon interactions to assign signals unambiguously .

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts, aiding assignments when experimental data is inconclusive .

What methodologies are used to assess the pharmacological potential of this compound?

Basic Research Question

- In Vitro Assays : Screen for enzyme inhibition (e.g., cyclooxygenase, kinases) using fluorogenic substrates.

- Cellular Uptake Studies : Radiolabel the compound or use fluorescent tags to track bioavailability.

- Molecular Docking : Predict binding affinity to targets like inflammatory mediators, leveraging its amino and ester motifs .

Limitation : Limited bioactivity data exist for this specific compound; extrapolate from structurally similar thiophenes .

How should researchers address contradictions in reported reactivity data for this compound?

Advanced Research Question

Discrepancies in reactivity (e.g., ester hydrolysis rates) may stem from solvent polarity or pH variations. To reconcile:

- Controlled Kinetic Studies : Compare hydrolysis rates under standardized conditions (buffered vs. non-buffered systems).

- Isotope Labeling : Track reaction pathways using deuterated solvents or ¹⁸O-labeled water .

What strategies ensure high purity for this compound in drug discovery applications?

Basic Research Question

- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to remove residual catalysts.

- HPLC-Purification : Employ reverse-phase C18 columns with acetonitrile/water gradients, monitoring at 254 nm .

- Elemental Analysis : Validate purity >97% via carbon-hydrogen-nitrogen (CHN) microanalysis .

How does the steric bulk of the tert-butyl group influence reactivity in downstream modifications?

Advanced Research Question

The tert-butyl group at C4 sterically hinders nucleophilic attacks at the adjacent ester, directing reactions to the C2 benzyl ester. This was observed in analogous compounds where tert-butyl esters showed slower hydrolysis rates compared to ethyl or methyl esters .

Experimental Design : Compare reaction kinetics of tert-butyl vs. benzyl esters under acidic/basic conditions using HPLC .

Can computational models predict the compound’s stability under physiological conditions?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Model hydrolysis in aqueous environments, accounting for pH and temperature.

- QM/MM Calculations : Estimate activation energies for ester cleavage pathways. Validate with accelerated stability studies (40°C/75% RH for 4 weeks) .

What comparative studies exist between this compound and its structural analogs?

Basic Research Question

Analog studies (e.g., ethyl or methyl ester derivatives) reveal:

- Enhanced Lipophilicity : The tert-butyl group increases logP, improving membrane permeability.

- Reduced Reactivity : Bulkier esters slow metabolic degradation, as seen in pharmacokinetic profiles of similar thiophenes .

Data Gap : Direct comparisons are sparse; prioritize synthesizing analogs with systematic substituent variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.